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Abstract
This technical guide provides an in-depth exploration of the discovery, history, and core

functionalities of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also

widely known as C/EBP Homologous Protein (CHOP) and DNA Damage-inducible Transcript 3

(DDIT3). GADD153 is a key transcription factor implicated in cellular stress responses,

particularly the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER)

stress, and pathways activated by DNA damage. Its role in orchestrating apoptosis under

conditions of severe or prolonged stress has positioned it as a critical molecule in a multitude of

physiological and pathological processes, including cancer, neurodegenerative disorders, and

metabolic diseases. This document details the seminal experiments that led to its discovery

and characterization, outlines the signaling pathways governing its expression and function,

presents quantitative data on its induction, and provides methodologies for its study.

Introduction: The Emergence of a Key Stress-
Response Protein
The protein known by several names—GADD153, CHOP, and DDIT3—is a small nuclear

protein that functions as a transcription factor.[1] It is a member of the CCAAT/enhancer-

binding protein (C/EBP) family of transcription factors.[2][3] Under normal physiological

conditions, GADD153 expression is low.[4][5] However, its expression is robustly induced in
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response to a wide array of cellular stresses, including DNA damage, nutrient deprivation,

hypoxia, and notably, perturbations in the endoplasmic reticulum (ER) that lead to the

accumulation of unfolded or misfolded proteins—a condition known as ER stress.[2][6][7][8]

GADD153 plays a pivotal role in determining cell fate in response to stress. While initially

identified for its association with growth arrest, it is now well-established as a key mediator of

apoptosis.[4][9] This pro-apoptotic function is critical for eliminating damaged cells that pose a

threat to the organism. Its significance is underscored by its involvement in numerous diseases,

making it a focal point for therapeutic development.[2][10]

Alternative Names:

GADD153: Growth Arrest and DNA Damage-inducible gene 153.[10]

CHOP: C/EBP Homologous Protein.[6][10] It is also referred to as CHOP-10.[8]

DDIT3: DNA Damage-inducible Transcript 3.[3][7]

The Discovery and Historical Context
GADD153 was independently discovered and characterized by different research groups,

leading to its different names.

As GADD153, it was first identified as a gene whose expression was induced by growth

arrest and DNA-damaging agents, such as UV irradiation.[5][8][11]

As CHOP, it was cloned from a murine source by screening for proteins that interact with

C/EBP-like transcription factors.[8] This work established it as a member of the C/EBP family

of basic leucine zipper (bZIP) transcription factors.[8]

Subsequent research revealed that these were the same protein and that its induction was a

common feature of various cellular stress responses.[8] A significant breakthrough was the

discovery that GADD153 is strongly induced by agents that disrupt ER function, establishing it

as a key component of the ER stress response.[6][12] This finding linked GADD153 to the

unfolded protein response (UPR), a set of signaling pathways activated by the accumulation of

unfolded proteins in the ER.[2][13] While initially thought to be primarily responsive to DNA

damage, studies have shown that GADD153 is more robustly activated by ER stress.[12]
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Molecular Function and Regulation
GADD153 is a bZIP transcription factor that forms heterodimers with other C/EBP family

members.[3][7][14] These heterodimers can act as dominant-negative inhibitors of other C/EBP

proteins by preventing their binding to consensus DNA sequences.[3][15][16] However,

GADD153-containing heterodimers can also bind to novel DNA elements to activate the

transcription of specific target genes.[15][16] The protein has distinct cytoplasmic and nuclear

functions, with nuclear localization being critical for its role in cell cycle arrest.[7][17]

The regulation of GADD153 expression is complex and occurs at both the transcriptional and

post-transcriptional levels.[7][11] Its promoter contains binding sites for several transcription

factors, including ATF4, which is a key mediator of the PERK branch of the UPR.

Signaling Pathways Involving GADD153/CHOP
GADD153 is a central node in cellular stress signaling, particularly in the context of ER stress-

induced apoptosis.

The Unfolded Protein Response (UPR) and GADD153
Induction
The UPR is initiated by three main ER-transmembrane sensors: PERK, IRE1α, and ATF6.

Under prolonged or severe ER stress, these pathways converge to upregulate GADD153

expression, which in turn promotes apoptosis.
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Caption: UPR pathways leading to GADD153 induction and apoptosis.

GADD153-Mediated Apoptosis
GADD153 promotes apoptosis through multiple mechanisms, including the downregulation of

the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins.[5][6][13] This

shifts the balance of Bcl-2 family proteins to favor mitochondrial outer membrane

permeabilization and the release of cytochrome c, leading to caspase activation and cell death.

[3]
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Caption: GADD153-mediated apoptotic signaling pathway.

Quantitative Data on GADD153 Induction
The induction of GADD153 expression is a hallmark of the cellular response to stress. The

magnitude and duration of its induction can vary depending on the cell type, the nature of the

stressor, and the dose.
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Cell Line
Stress
Inducer

Dose Time Point

Fold
Induction of
GADD153
mRNA

Reference

Human 2008

Ovarian

Carcinoma

Cisplatin Varies 24 hours

Dose-

dependent

increase

[18][19]

Rauscher

Murine

Erythroleuke

mia

Erythropoietin

(Epo)
N/A 24-48 hours 10- to 20-fold [20]

Rat Neonatal

Cardiomyocyt

es

Cyclic Stretch
20%

elongation
14 hours

Significant

increase
[21]

HeLa Cells Tunicamycin 1 µg/ml 24 hours
Substantial

increase
[13]

Rat1

Fibroblasts
Thapsigargin 1 µM 24 hours

Significant

induction
[13]

Experimental Protocols for the Study of GADD153
Induction of GADD153 Expression in Cell Culture
A common method to study GADD153 is to induce its expression in cultured cells using known

ER stress-inducing agents.

Materials:

Cell culture medium appropriate for the cell line of choice

Tunicamycin (stock solution in DMSO)

Thapsigargin (stock solution in DMSO)

Phosphate-buffered saline (PBS)
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Cell lysis buffer for RNA or protein extraction

Procedure:

Plate cells at a desired density and allow them to adhere and grow for 24 hours.

Prepare working concentrations of tunicamycin (e.g., 1-5 µg/ml) or thapsigargin (e.g., 0.5-2

µM) in pre-warmed cell culture medium.

Remove the existing medium from the cells and wash once with PBS.

Add the medium containing the ER stress inducer to the cells.

Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours).

Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-

qPCR or protein extraction for Western blotting).
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Caption: Experimental workflow for inducing GADD153 expression.

Detection of GADD153 Protein by Western Blotting
Western blotting is a standard technique to detect and quantify GADD153 protein levels.

Materials:

Cell lysates prepared in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors
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SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against GADD153/CHOP

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Determine the protein concentration of the cell lysates.

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a membrane.

Block the membrane for 1 hour at room temperature to prevent non-specific antibody

binding.

Incubate the membrane with the primary antibody against GADD153 (diluted in blocking

buffer) overnight at 4°C or for 1-2 hours at room temperature.[22]

Wash the membrane several times with wash buffer (e.g., TBST).

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again extensively.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system. The calculated molecular weight of GADD153 is approximately 19 kDa, but it

migrates at around 29-30 kDa on SDS-PAGE.[22][23]
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Conclusion
GADD153/CHOP has emerged from its initial discovery as a DNA damage-inducible gene to a

central regulator of the cellular stress response, particularly in the context of ER stress. Its

intricate regulation and multifaceted role in apoptosis have made it a subject of intense

research. A thorough understanding of its discovery, history, and the signaling pathways it

governs is essential for researchers and drug development professionals aiming to modulate

stress-response pathways in various diseases. The experimental protocols outlined in this

guide provide a foundation for the further investigation of this critical protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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